4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one
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Overview
Description
4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one is a chemical compound with the molecular formula C10H9F2NO3 and a molecular weight of 229.18 g/mol . This compound belongs to the oxazolidin-2-one class, which is known for its diverse applications in synthetic organic chemistry and pharmaceuticals . The oxazolidin-2-one nucleus is a popular heterocyclic framework used as a chiral auxiliary in stereoselective transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one can be achieved through various synthetic routes. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access oxazolidin-2-one building blocks . This method is advantageous due to its high yield and straightforward procedure.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement . The compound is available in high purity (98%) and is often produced in large quantities to meet the demands of advanced research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, oxazolidin-2-one derivatives, such as linezolid, inhibit bacterial protein synthesis by binding to the bacterial ribosome . This inhibition prevents the formation of the initiation complex for protein synthesis, leading to the bacteriostatic effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one include:
Linezolid: An oxazolidin-2-one derivative with potent antibacterial activity.
Tedizolid: Another oxazolidin-2-one antibiotic effective against multidrug-resistant Gram-positive bacteria.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity compared to other oxazolidin-2-one derivatives . This uniqueness makes it a valuable compound for advanced research and industrial applications.
Properties
Molecular Formula |
C10H9F2NO3 |
---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
4-[2-(difluoromethoxy)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9F2NO3/c11-9(12)16-8-4-2-1-3-6(8)7-5-15-10(14)13-7/h1-4,7,9H,5H2,(H,13,14) |
InChI Key |
UTHLTTGGUSVPNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
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